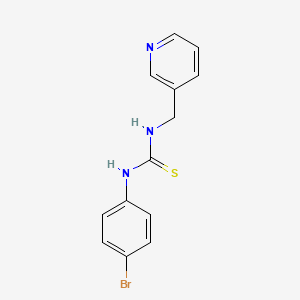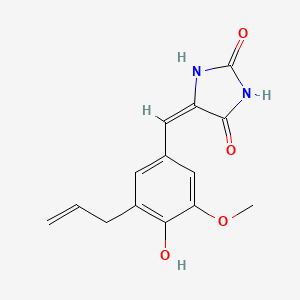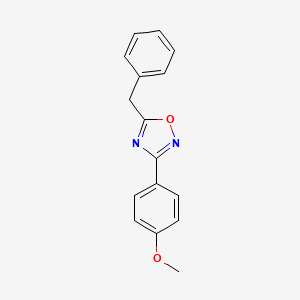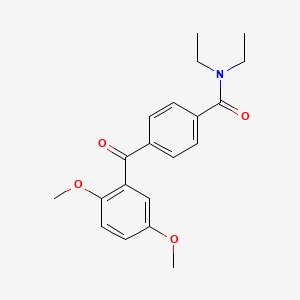
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases, protein kinases, and phosphodiesterases. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea involves the inhibition of various enzymes, which leads to a reduction in the activity of signaling pathways involved in various cellular processes. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It also inhibits the activity of protein kinases, which are involved in the regulation of various cellular processes such as metabolism, cell cycle, and apoptosis. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular diseases. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to have anti-tumor effects, making it a potential candidate for the treatment of various types of cancers.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations associated with the use of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has limited bioavailability, which can make it difficult to use in in vivo experiments.
Future Directions
For the study of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea include the development of more potent and selective inhibitors, the study of other signaling pathways, and the development of novel drug delivery systems.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-bromobenzenamine with 3-pyridinemethanol in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through recrystallization. The purity of the product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGUEKCGSKRKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)

![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)

![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)

![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)
![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)
